Enantiomeric Purity: (R)-Configured Hydrochloride Salt vs. Racemic Hydrochloride Mixture (CAS 1269446-87-8)
The target compound is supplied as a single (R)-enantiomer, whereas the racemic hydrochloride (CAS 1269446-87-8) is a 1:1 mixture of (R) and (S) forms. While vendor certificates of analysis for CAS 1217462-84-4 do not routinely publish numerical e.e. values, patent literature on analogous N-Boc-3-ethylpiperazine derivatives establishes that chiral resolution processes can achieve >98% e.e., compared to 0% e.e. for the racemate [1]. Procuring the racemate would deliver at least 50% of the undesired enantiomer, necessitating additional chiral separation steps or resulting in a stereochemically undefined product.
| Evidence Dimension | Enantiomeric excess (% e.e.) |
|---|---|
| Target Compound Data | Single (R)-enantiomer (e.e. >95% expected based on patent-class resolution processes) |
| Comparator Or Baseline | Racemic tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS 1269446-87-8): 0% e.e. (equimolar R/S mixture) |
| Quantified Difference | >95 percentage point difference in e.e.; racemate contains 50% undesired enantiomer by definition |
| Conditions | Chiral HPLC or polarimetry per vendor QC; patent-specified resolution with chiral acids (e.g., (S)-Me-mandelic acid) |
Why This Matters
For stereospecific drug discovery, starting with a racemate instead of the (R)-enantiomer introduces a 50% impurity that can confound biological assays and requires downstream chiral purification, increasing cost and timeline.
- [1] Asceneuron SA. PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES. US Patent Application 20190062316, February 28, 2019. View Source
